molecular formula C16H14N2O7 B5871565 4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid

4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid

Cat. No.: B5871565
M. Wt: 346.29 g/mol
InChI Key: SATVOEMKDOHZBB-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid is a nitroaromatic compound with the molecular formula C16H14N2O7 It is characterized by the presence of two methoxy groups and a nitrobenzoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid typically involves the following steps:

    Nitration: The introduction of a nitro group into the aromatic ring is achieved through nitration. This can be done by reacting the starting material with a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond by reacting the methoxylated compound with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed

    Reduction: 4,5-Dimethoxy-2-[(2-aminobenzoyl)amino]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4,5-Dimethoxybenzoic acid and 2-nitroaniline.

Scientific Research Applications

4,5-Dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzoic acid: Similar in structure but lacks the amide bond.

    2-Amino-4,5-dimethoxybenzoic acid: Contains an amino group instead of the nitrobenzoyl group.

    4,5-Dimethoxy-2-nitrobenzyl alcohol: Contains a hydroxyl group instead of the carboxylic acid.

Uniqueness

4,5-Dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid is unique due to the presence of both the nitrobenzoyl and amide functionalities, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7/c1-24-13-7-10(16(20)21)11(8-14(13)25-2)17-15(19)9-5-3-4-6-12(9)18(22)23/h3-8H,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATVOEMKDOHZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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